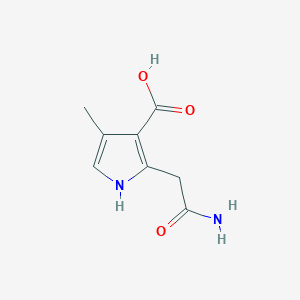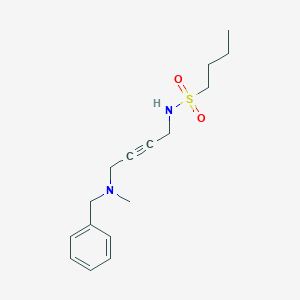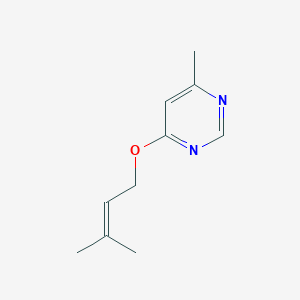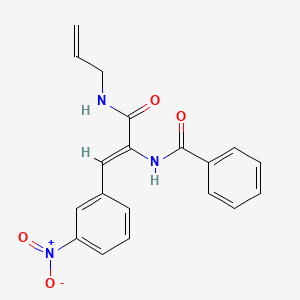![molecular formula C18H17N3O4 B2525115 N~3~-(3-ethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide CAS No. 1251629-50-1](/img/structure/B2525115.png)
N~3~-(3-ethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N~3~-(3-ethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide" is a derivative of the 1,8-naphthyridine class, which is known for its diverse biological activities and potential applications in medicinal chemistry. The core structure of this compound is a 1,8-naphthyridine ring, which is a bicyclic system containing two nitrogen atoms at positions 1 and 8, and it is fused with a benzene ring. The compound also features a 4-hydroxy-2-oxo-1,2-dihydro moiety and a carboxamide group, which are common functional groups in pharmacologically active molecules.
Synthesis Analysis
The synthesis of related 1,8-naphthyridine derivatives has been reported in the literature. For instance, a Pfitzinger-type condensation reaction has been used to synthesize bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety . Another method involves the reaction of 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide with aryl isocyanates in the presence of sodium hydride to yield 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives . These methods provide a basis for the synthesis of the compound , although the specific details for the synthesis of the ethoxybenzyl derivative are not provided in the data.
Molecular Structure Analysis
The molecular structure of 1,8-naphthyridine derivatives is characterized by the presence of the naphthyridine core, which can engage in various interactions due to its aromatic nature and the presence of nitrogen atoms. The hydroxy and carboxamide groups are likely to be involved in hydrogen bonding, which can be crucial for the biological activity of these compounds .
Chemical Reactions Analysis
The 1,8-naphthyridine derivatives can undergo various chemical reactions, including condensation, substitution, and cyclization reactions, to yield a wide range of compounds with different substituents and biological activities . The presence of reactive functional groups such as carboxamide and hydroxy groups can facilitate these transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,8-naphthyridine derivatives are influenced by their molecular structure. The aromatic system and the hydrogen-bonding capability of the hydroxy and carboxamide groups can affect the solubility, melting point, and stability of these compounds. The specific properties of "N~3~-(3-ethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide" would need to be determined experimentally, but it can be inferred that the compound would exhibit properties consistent with other structurally similar naphthyridine derivatives .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis and chemical modification of naphthyridine derivatives, including N3-(3-ethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide, are a significant area of research. These compounds have been synthesized through various chemical reactions, including Hofmann rearrangement and reactions with aminonaphthyridinones, to explore novel heterocyclic systems and understand their reactivity and structural properties (Deady & Devine, 2006).
Antibacterial Activity
Research has demonstrated the antibacterial efficacy of naphthyridine derivatives. The synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogs revealed compounds with significant in vitro and in vivo antibacterial activity, indicating their potential as antibacterial agents (Egawa et al., 1984).
Anticancer Activity
The anticancer potential of naphthyridine derivatives has been a focus of recent studies. For instance, the synthesis and biological evaluation of 10-methoxy dibenzo[b,h][1,6]naphthyridinecarboxamides showed significant anticancer activity against A549 cell lines, indicating the potential use of the naphthyridine scaffold in cancer therapy (Vennila et al., 2020).
Enzymatic Studies and Metabolic Pathways
Understanding the metabolic pathways and enzymatic interactions of naphthyridine derivatives is crucial for their development as therapeutic agents. Studies on the metabolism of synthetic cannabinoids, which share structural similarities with naphthyridine derivatives, by human liver microsomes provide insights into their pharmacokinetics and potential biomarkers for monitoring intake (Li et al., 2018).
Interaction with Biological Molecules
Research into the interaction of naphthyridine derivatives with biological molecules such as DNA and proteins contributes to our understanding of their potential therapeutic effects. For example, manganese(II) complexes with non-steroidal anti-inflammatory drugs (NSAIDs) demonstrated the ability to bind tightly to DNA and serum albumins, showcasing their potential for therapeutic applications (Dimiza et al., 2018).
Orientations Futures
The future directions for the research and development of 1,8-naphthyridines include the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . The wide applicability of 1,8-naphthyridines in medicinal chemistry and materials science suggests that they will continue to be a topic of considerable interest in the future .
Propriétés
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-2-25-12-6-3-5-11(9-12)10-20-17(23)14-15(22)13-7-4-8-19-16(13)21-18(14)24/h3-9H,2,10H2,1H3,(H,20,23)(H2,19,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNCYRCLNVAFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2=C(C3=C(NC2=O)N=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2525035.png)

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)

![N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2525040.png)

![N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2525042.png)





![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2525054.png)